(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,
Brand Name: Vulcanchem
CAS No.: 148218-14-8
VCID: VC0041709
InChI:
SMILES:
Molecular Formula: C₂₉H₃₅Br₂NO₁₁
Molecular Weight: 733.4

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,

CAS No.: 148218-14-8

Cat. No.: VC0041709

Molecular Formula: C₂₉H₃₅Br₂NO₁₁

Molecular Weight: 733.4

* For research use only. Not for human or veterinary use.

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, - 148218-14-8

Specification

CAS No. 148218-14-8
Molecular Formula C₂₉H₃₅Br₂NO₁₁
Molecular Weight 733.4

Introduction

Chemical Identity and Classification

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is classified as an impurity associated with doxorubicin, a widely used anticancer agent. The compound is specifically identified as "Doxorubicin Impurity B" in pharmaceutical contexts and is registered with CAS number 106401-68-7 . This chemical entity falls within the broader category of naphthacenedione derivatives and is structurally related to the anthracycline family of compounds, which includes several important chemotherapeutic agents.

Physicochemical Properties

The physicochemical properties of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione are crucial for understanding its behavior in biological systems and pharmaceutical preparations. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physicochemical Properties of Doxorubicin Impurity B

PropertyValueReference
Molecular FormulaC29H34BrNO11
Molecular Weight652.48 - 652.49 g/mol
Physical StateSolid
Deuterated Form (d6)C29H28D6BrNO11
Deuterated MW658.52 g/mol
SMILES NotationC[C@H]1C@HO

The compound contains multiple functional groups including a bromine atom, methoxy groups, a sugar moiety (3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl), and several hydroxyl groups distributed across its complex structure. These functional elements contribute to its physical properties and potential interactions in biological systems .

Structural Characteristics and Stereochemistry

The structure of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is characterized by a tetracyclic naphthacenedione core with specific substituents. The compound contains several stereogenic centers, as indicated by the "(8S,10S)" prefix in its name, signifying the absolute configuration at carbon positions 8 and 10 .

The stereochemistry of this molecule is particularly important in the context of pharmaceutical research, as different stereoisomers can exhibit significantly different biological activities and properties. The specified stereochemistry at positions 8 and 10, along with the α-L configuration of the glycosidic linkage to the lyxo-hexopyranosyl group, defines the three-dimensional arrangement of atoms that is essential for its identity as Doxorubicin Impurity B .

A distinctive structural feature of this compound is the 2-bromo-1,1-dimethoxyethyl group at position 8, which differentiates it from doxorubicin and contributes to its classification as an impurity. This substituent likely results from specific chemical modifications or degradation pathways in the synthesis or storage of doxorubicin .

Analytical Methods for Characterization

Several analytical methods are employed for the detection, quantification, and characterization of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione in pharmaceutical samples and research contexts.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for analyzing Doxorubicin Impurity B. According to the EMA assessment report, related substances in doxorubicin preparations are typically analyzed using HPLC methods . The report mentions:

"The analytical methods proposed by the finished product manufacturer (assay of doxorubicin·HCl by HPLC, related substances by HPLC and residual solvents by GC) have been validated."

SupplierCatalog NumberProduct FormReference
BiosynthAD64741Research Use Only
Cymit QuimicaTR-A6304075mg
BOC SciencesNot specifiedPurity >95%
Venkatasai Life SciencesVS-D085002Custom Synthesis
LGC StandardsTRC-A630407-5MGReference Standard
Standardpharm Co. Ltd.Not specifiedPackages: 10mg, 25mg, 50mg, 100mg
CategoryInformationReference
GHS Hazard StatementsH302-H315-H319-H335-H350-H360
Precautionary StatementsP261-P305+P351+P338

The hazard statements suggest the compound may be:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • May cause cancer (H350)

  • May damage fertility or the unborn child (H360)

Given its relationship to doxorubicin, which is a cytotoxic anticancer agent, appropriate precautions should be taken when handling this compound. As with many chemicals used in pharmaceutical research, it should be handled only by qualified personnel in appropriate laboratory settings with proper safety measures .

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